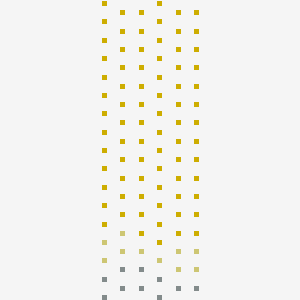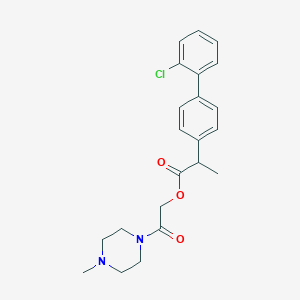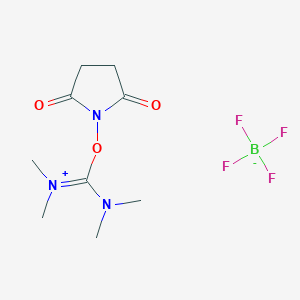
CID 6337993
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium alloy pgc is a compound that consists of palladium combined with other metals to form an alloy. Palladium is a precious metal known for its excellent catalytic properties, making it a valuable component in various industrial and scientific applications. Palladium alloy pgc is particularly noted for its use in catalysis, especially in fuel cells and other energy-related technologies.
准备方法
Synthetic Routes and Reaction Conditions
Palladium alloy pgc can be synthesized using various methods, including chemical reduction, electrodeposition, and mechanical alloying. One common method involves the reduction of palladium salts with reducing agents such as ethylene glycol, formaldehyde, or sodium borohydride. The reaction conditions, such as pH and temperature, are optimized to achieve the desired alloy composition and particle size .
Industrial Production Methods
In industrial settings, palladium alloy pgc is often produced through high-temperature alloying processes. This involves melting palladium with other metals, such as platinum, cobalt, gold, iron, nickel, or copper, in a controlled environment to form a homogeneous alloy. The alloy is then processed into various forms, such as nanoparticles, nanowires, or thin films, depending on the intended application .
化学反应分析
Types of Reactions
Palladium alloy pgc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in catalyzing the oxygen reduction reaction (ORR), which is crucial in fuel cell technology .
Common Reagents and Conditions
Common reagents used in reactions involving palladium alloy pgc include hydrogen, oxygen, and various organic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving palladium alloy pgc depend on the specific reaction being catalyzed. For example, in the ORR, the primary product is water, while in carbon-carbon coupling reactions, the products are often complex organic molecules .
科学研究应用
Palladium alloy pgc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck coupling reactions.
Medicine: Investigated for its potential use in anticancer therapies and antibacterial treatments.
Industry: Utilized in fuel cells, hydrogen storage, and environmental remediation technologies.
作用机制
The mechanism by which palladium alloy pgc exerts its effects involves the adsorption of reactant molecules onto the palladium surface, followed by the activation of these molecules through electron transfer processes. This leads to the formation of intermediate species, which then undergo further reactions to form the final products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
相似化合物的比较
Palladium alloy pgc is often compared to other platinum-group metals, such as platinum, rhodium, and ruthenium. While these metals share similar catalytic properties, palladium alloy pgc is unique in its lower cost and higher availability compared to platinum. Additionally, palladium alloy pgc exhibits excellent catalytic activity and stability, making it a valuable alternative to platinum-based catalysts in many applications .
List of Similar Compounds
- Platinum alloy
- Rhodium alloy
- Ruthenium alloy
- Iridium alloy
- Osmium alloy
属性
CAS 编号 |
107373-32-0 |
|---|---|
分子式 |
Au2Ca10Ga10Pd76 |
分子量 |
9580 g/mol |
InChI |
InChI=1S/2Au.10Ca.10Ga.76Pd |
InChI 键 |
ZHCBILLAIKATBT-UHFFFAOYSA-N |
SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
规范 SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
同义词 |
palladium alloy PGC PGC palladium alloy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)





